N-[3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
N-[3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide is an organic compound characterized by the presence of trifluoromethyl and trimethylphenoxy groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with 2-(2,3,6-trimethylphenoxy)acetyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl and trimethylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide
- 2-(3-methoxyphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- N-(2-ethylphenyl)-2-(3-methoxyphenoxy)acetamide
Uniqueness
N-[3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide is unique due to the specific positioning of the trifluoromethyl and trimethylphenoxy groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C18H18F3NO2 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H18F3NO2/c1-11-7-8-12(2)17(13(11)3)24-10-16(23)22-15-6-4-5-14(9-15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23) |
InChI Key |
XQKDVXIAGOMNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
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